molecular formula C7H8N2O B13093801 2-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine CAS No. 36267-74-0

2-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine

Katalognummer: B13093801
CAS-Nummer: 36267-74-0
Molekulargewicht: 136.15 g/mol
InChI-Schlüssel: GGERCBXPDBFBKZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine is a heterocyclic compound with a fused ring structure that includes both furan and pyrimidine rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminofuran with a suitable aldehyde or ketone, followed by cyclization to form the fused ring structure. The reaction conditions often require the use of acidic or basic catalysts and may involve heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the furan or pyrimidine rings .

Wissenschaftliche Forschungsanwendungen

2-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or interact with receptors to exert its effects. The pathways involved can include signal transduction mechanisms, such as the activation or inhibition of kinase pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Methyl-5,7-dihydrothieno[3,4-d]pyrimidine: Similar in structure but contains a thiophene ring instead of a furan ring.

    2-Methyl-5,7-dihydropyrrolo[3,4-d]pyrimidine: Contains a pyrrole ring instead of a furan ring.

Uniqueness

2-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to its analogs.

Eigenschaften

CAS-Nummer

36267-74-0

Molekularformel

C7H8N2O

Molekulargewicht

136.15 g/mol

IUPAC-Name

2-methyl-5,7-dihydrofuro[3,4-d]pyrimidine

InChI

InChI=1S/C7H8N2O/c1-5-8-2-6-3-10-4-7(6)9-5/h2H,3-4H2,1H3

InChI-Schlüssel

GGERCBXPDBFBKZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC=C2COCC2=N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.